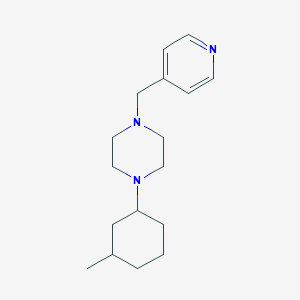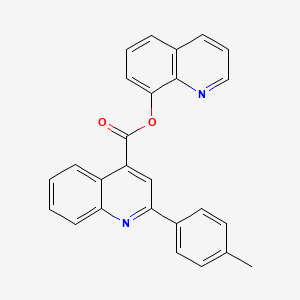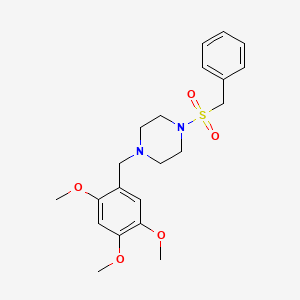![molecular formula C23H30N2O2 B10883408 1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883408.png)
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, also known by its IUPAC name 1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-(1-naphthyloxy)-2-propanol , is a chemical compound with the molecular formula C24H28N2O3. It has a molecular weight of 392.5 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:
Piperazine Derivatization: Start with piperazine and react it with 4-methylcyclohexyl chloride to introduce the cyclohexyl group.
Etherification: Next, react the resulting compound with 2-naphthol to form the naphthalen-2-yloxy moiety.
Alcohol Formation: Finally, convert the intermediate to the alcohol form by reacting it with an appropriate alcohol (e.g., propanol) under suitable conditions.
Industrial Production: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group could yield a ketone or aldehyde.
Reduction: Reduction of the ketone group could regenerate the alcohol.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone finds applications in:
Medicine: Investigated as a potential drug candidate due to its structural features.
Chemical Biology: Used in studies related to receptor binding and pharmacology.
Industry: May serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly receptors or enzymes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related piperazine derivatives or naphthalen-2-yloxy compounds.
Remember that this compound’s uniqueness lies in its specific combination of the piperazine and naphthalen-2-yloxy moieties.
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H30N2O2/c1-18-6-9-21(10-7-18)24-12-14-25(15-13-24)23(26)17-27-22-11-8-19-4-2-3-5-20(19)16-22/h2-5,8,11,16,18,21H,6-7,9-10,12-15,17H2,1H3 |
InChI Key |
KOJUPJQKJDOHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)
![3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)


![1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10883352.png)


![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)

![4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide](/img/structure/B10883399.png)
![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
![N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
